molecular formula C25H28F3N5O6S B2674318 FAK ligand-Linker Conjugate 1 CAS No. 2307461-45-4

FAK ligand-Linker Conjugate 1

Cat. No. B2674318
CAS RN: 2307461-45-4
M. Wt: 583.58
InChI Key: OSVHAJNGZCDBGV-UHFFFAOYSA-N
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Description

FAK ligand-Linker Conjugate 1 is a chemical compound designed to facilitate PROTAC-mediated protein degradation . This compound consists of a ligand specifically targeting FAK and a PROTAC linker module, which acts as a recruitment agent for E3 ligases including VHL, CRBN, MDM2, and IAP .


Molecular Structure Analysis

The molecular structure of FAK ligand-Linker Conjugate 1 is C25H28F3N5O6S with a molecular weight of 583.58 .


Physical And Chemical Properties Analysis

FAK ligand-Linker Conjugate 1 is a solid, white to off-white compound . It has a molecular weight of 583.58 and a formula of C25H28F3N5O6S . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy

FAK ligand-Linker Conjugate 1 is a part of the Proteolysis-targeting chimeras (PROTACs) which are engineered techniques for targeted protein degradation . A bifunctional PROTAC molecule with two covalently-linked ligands recruits target protein and E3 ubiquitin ligase together to trigger proteasomal degradation of target protein by the ubiquitin-proteasome system . PROTAC has emerged as a promising approach for targeted therapy in various diseases, particularly in cancers .

Targeted Cancer Therapies

Targeted cancer therapies aim to target cancer-associated biomolecules (such as oncoproteins) and interfere with their oncogenic cellular processes in cancer tissues . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to target overexpressed or overactivated proteins in cancer .

Overcoming Drug Resistance

Traditional targeted therapies often face challenges such as limited therapeutic benefit, drug resistance, and off-target effect . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can potentially overcome these challenges by degrading the target proteins instead of merely inhibiting them .

Ubiquitin-Proteasome System (UPS)

FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to hijack the Ubiquitin-Proteasome System (UPS) to degrade proteins of interest (POI) in living cells .

Recruitment of E3 Ligases

FAK ligand-Linker Conjugate 1 incorporates a ligand for FAK, and a PROTAC linker, which recruit E3 ligases (such as VHL, CRBN, MDM2, and IAP) . This recruitment is crucial for the degradation of proteins of interest (POI) via the Ubiquitin-Proteasome System (UPS) .

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase over-expressed in different solid cancers . FAK ligand-Linker Conjugate 1, as a ligand for FAK, can be used to inhibit FAK, thereby potentially preventing tumor development and metastasis formation .

Mechanism of Action

FAK ligand-Linker Conjugate 1 operates by incorporating a ligand for FAK and a PROTAC linker, which recruit E3 ligases such as VHL, CRBN, MDM2, and IAP . This mechanism allows for extensive use in PROTAC-mediated protein degradation .

Future Directions

The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . The development of targeted inhibitors against FAK presents a promising therapeutic strategy .

properties

IUPAC Name

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHAJNGZCDBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAK ligand-Linker Conjugate 1

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